Product packaging for 4-(5-Bromo-2-furanyl)pyridine(Cat. No.:CAS No. 55484-32-7)

4-(5-Bromo-2-furanyl)pyridine

Cat. No.: B13968379
CAS No.: 55484-32-7
M. Wt: 224.05 g/mol
InChI Key: DFWGKXSKJRZIIX-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Furan (B31954) Moieties in Heterocyclic Chemistry

Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, form a cornerstone of modern chemistry. openmedicinalchemistryjournal.comuou.ac.in Among these, pyridine and furan are prominent examples of six- and five-membered aromatic heterocycles, respectively. uou.ac.inijsrtjournal.com

The pyridine ring, a benzene (B151609) ring where one C-H group is replaced by a nitrogen atom, is a fundamental scaffold in a vast number of biologically active compounds and approved drugs. nih.gov Its nitrogen atom imparts basicity and polarity, enabling it to form hydrogen bonds with biological receptors, which can enhance the pharmacokinetic properties of a molecule. nih.gov The versatility and ease of functionalization of the pyridine nucleus make it a valuable component in the medicinal chemist's toolkit. nih.govnih.gov

The combination of these two important heterocycles into a single molecular entity, a pyridine-furan hybrid, creates a scaffold with unique physicochemical properties that are distinct from its individual components. openmedicinalchemistryjournal.com This hybridization can lead to novel biological activities and applications in materials science. researchgate.netontosight.ai

Rationale for Investigating Bridged Bicyclic Systems

The investigation of bridged bicyclic systems, such as 4-(5-Bromo-2-furanyl)pyridine, is driven by the principle of molecular hybridization. This strategy aims to combine two or more different pharmacophores or bioactive structural motifs into a single molecule. The resulting hybrid compound may exhibit a modified or enhanced biological activity profile compared to the individual components. researchgate.net The rationale for studying these systems includes:

Synergistic Effects: The combined structural features of the pyridine and furan rings can lead to synergistic interactions with biological targets, resulting in improved efficacy.

Novel Biological Activities: The unique three-dimensional structure and electronic distribution of bridged systems can allow them to interact with new biological targets, leading to the discovery of novel therapeutic agents.

Modulation of Physicochemical Properties: The linkage of the two rings influences properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

Scaffolds for Further Functionalization: These hybrid systems serve as versatile platforms for further chemical modification, allowing for the creation of libraries of compounds for screening and optimization.

Historical Context of Related Brominated Heterocycles

Brominated heterocyclic compounds have long been recognized for their importance in organic synthesis and medicinal chemistry. researchgate.net The introduction of a bromine atom into a heterocyclic ring serves several key purposes:

Synthetic Handle: The carbon-bromine bond is a versatile functional group that can participate in a wide range of chemical transformations, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille reactions. researchgate.netwikipedia.orgnih.govuwindsor.ca This allows for the facile introduction of various substituents and the construction of more complex molecules.

Modulation of Bioactivity: The presence of a bromine atom can significantly influence the biological activity of a molecule. Its size, electronegativity, and ability to form halogen bonds can alter the binding affinity of the compound to its target. researchgate.net

Increased Lipophilicity: Bromine substitution generally increases the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Historically, the synthesis of brominated heterocycles often involved the use of molecular bromine, a hazardous reagent. sci-hub.se Over time, safer and more selective brominating agents, such as N-bromosuccinimide (NBS), have been developed. sci-hub.seresearchgate.net The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the use of brominated heterocycles, transforming them into indispensable building blocks for the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.netwikipedia.orguwindsor.carsc.org

Research Landscape of this compound within Organic and Medicinal Chemistry Scaffolds

The compound this compound is a specific example of a pyridine-furan hybrid that has garnered attention within the research community. Its structure combines the key features discussed above: a pyridine ring for potential biological interactions and water solubility, a furan ring as a common heterocyclic motif, and a bromine atom that serves as both a modulator of activity and a key synthetic handle. nih.govnih.gov

Research involving this compound and its derivatives falls into several key areas:

Synthetic Methodology: A primary focus of research has been the development of efficient synthetic routes to this compound and its analogs. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are the most common methods employed for its synthesis. ontosight.aiwikipedia.orgnih.govmdpi.com For instance, the Suzuki-Miyaura coupling of a boronic acid derivative of pyridine with a brominated furan is a favored method due to its efficiency and high yields.

Medicinal Chemistry: The pyridine-furan scaffold is being explored for its potential therapeutic applications. dovepress.com Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.aimdpi.com The ability of the furan and pyridine rings to participate in π-π stacking and hydrogen bonding with biological macromolecules is a key aspect of their mechanism of action.

Materials Science: The unique electronic properties of conjugated systems containing pyridine and furan rings make them of interest in the development of new organic materials, such as those used in organic light-emitting diodes (OLEDs). ontosight.ai

The research landscape indicates that this compound serves as a valuable building block and a scaffold for the development of new molecules with diverse applications. Its synthesis is well-established, and its potential in medicinal and materials chemistry continues to be an active area of investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO B13968379 4-(5-Bromo-2-furanyl)pyridine CAS No. 55484-32-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55484-32-7

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

4-(5-bromofuran-2-yl)pyridine

InChI

InChI=1S/C9H6BrNO/c10-9-2-1-8(12-9)7-3-5-11-6-4-7/h1-6H

InChI Key

DFWGKXSKJRZIIX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC=C(O2)Br

Origin of Product

United States

Synthetic Methodologies for 4 5 Bromo 2 Furanyl Pyridine and Its Analogues

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating linkages between aromatic and heteroaromatic rings. The synthesis of the 4-(furanyl)pyridine scaffold is well-suited to these powerful techniques.

Suzuki-Miyaura Coupling Protocols for Aryl-Heteroaryl Linkages

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed reactions for the synthesis of biaryl and bi-heteroaryl compounds. libretexts.org The reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or boronic ester) and an organohalide or triflate. youtube.com Its utility stems from the mild reaction conditions, commercial availability of a vast array of starting materials, and high tolerance for various functional groups. uwindsor.cayoutube.com

For the synthesis of the 4-(5-bromo-2-furanyl)pyridine core, two primary Suzuki coupling strategies are viable:

Coupling of a pyridine-based organoboron reagent with a halogenated furan (B31954): This involves the reaction of a 4-pyridylboronic acid or its corresponding ester with 2,5-dibromofuran. This approach strategically forms the central C-C bond, leaving a bromine atom on the furan ring for potential further modification or as the final desired functionality.

Coupling of a furan-based organoboron reagent with a halogenated pyridine (B92270): This route would utilize a boronic acid or ester derivative of 5-bromo-2-furan and couple it with a 4-halopyridine (e.g., 4-bromopyridine or 4-chloropyridine).

Both strategies benefit from the stability and low toxicity of the organoboron reagents. nih.gov The reaction conditions are typically robust, involving a palladium catalyst, a base, and a suitable solvent system.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling in Furan-Pyridine Synthesis
ComponentExample ReagentsRoleCommon Examples
Aryl/Heteroaryl Halide 2,5-Dibromofuran, 4-BromopyridineElectrophileAryl/heteroaryl bromides, iodides, chlorides, or triflates
Organoboron Reagent 4-Pyridylboronic acid, (5-Bromo-2-furanyl)boronic acidNucleophileBoronic acids (R-B(OH)₂) or Boronic esters (R-B(OR)₂)
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)CatalystTypically 0.5-5 mol% loading
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHActivates boronic acidAqueous inorganic bases are common
Solvent Toluene, Dioxane, DMF, Water/Ethanol mixturesReaction MediumAnhydrous or aqueous systems can be used
Ligand (Optional) PPh₃, XPhosStabilizes catalystOften used with simpler Pd sources like Pd(OAc)₂

Alternative Cross-Coupling Approaches (e.g., Heck, Sonogashira, Negishi)

While the Suzuki coupling is prevalent, other palladium-catalyzed reactions offer alternative pathways to the furan-pyridine linkage.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide. wikipedia.orgorganic-chemistry.org A potential route to the target scaffold could involve the reaction of a pyridylzinc halide with 2,5-dibromofuran. orgsyn.org The Negishi coupling is known for its high reactivity and tolerance of functional groups, though organozinc reagents are often more sensitive to air and moisture than organoboron compounds. wikipedia.org

Sonogashira Coupling: This method couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While not a direct route to a single C-C bond between the rings, it can be used in domino reactions. For instance, a bromopyridine could be coupled with a furan bearing a terminal alkyne. soton.ac.uk This would result in an alkynyl-bridged bi-heterocycle, which could then undergo further transformations if desired.

Heck Reaction: The Heck reaction forms a C-C bond by coupling an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org To synthesize a furan-pyridine structure, a halopyridine could be reacted with a furan derivative bearing a vinyl group. This reaction is a powerful tool for C-C bond formation and alkene substitution. nih.gov

Classical and Modern Approaches to Furan-Pyridine Bond Formation

Beyond palladium catalysis, classical organic reactions involving condensation and cyclization, along with strategic functionalization techniques, provide foundational methods for constructing the desired heterocyclic system.

Condensation and Cyclization Reactions in Furan-Pyridine Synthesis

These methods build one of the heterocyclic rings from acyclic precursors, incorporating the other pre-formed ring into the structure.

Pyridine Ring Formation: Classical methods like the Friedlander annulation can be adapted to synthesize quinoline derivatives, which are analogues of the target structure. This reaction involves the acid- or base-catalyzed condensation of a 2-aminobenzophenone with a compound containing an α-methylene group adjacent to a carbonyl, such as 2-acetylfuran. nih.gov This would construct the pyridine ring directly onto the furan core.

Furan Ring Formation: The Paal-Knorr synthesis is a fundamental method for constructing furans via the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. pharmaguideline.com A suitably substituted 1,4-dicarbonyl precursor containing the pyridine moiety could be cyclized to form the 2-(4-pyridyl)furan system. Another classical approach is the Fiest-Benary furan synthesis, which involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. pharmaguideline.comsemanticscholar.org

Regioselective Halogenation and Functionalization Techniques

The synthesis of this compound often involves the late-stage introduction of the bromine atom onto the furan ring. This requires a highly regioselective halogenation method.

Green Chemistry Approaches and Microwave-Assisted Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally benign methods, often referred to as green chemistry. nih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Microwave-assisted synthesis is a prominent green technology that has been successfully applied to the synthesis of heterocyclic compounds. nih.govresearchgate.net

Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, while simultaneously increasing product yields and purity. nih.gov This technique has been particularly effective for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling for the synthesis of furan- and pyridine-containing bi-heteroaryls can be performed efficiently under microwave heating. nih.govmdpi.comresearchgate.net

Furthermore, the principles of green chemistry encourage the use of environmentally friendly solvents. Many Suzuki reactions have been developed to work in aqueous media, such as water/ethanol mixtures, which are safer and less toxic than many traditional organic solvents like toluene or dioxane. nih.govresearchgate.net The combination of microwave heating and aqueous solvent systems represents a significant advancement toward a more sustainable synthesis of this compound and its derivatives.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
ParameterConventional HeatingMicrowave-Assisted SynthesisAdvantage of Microwave
Reaction Time Typically hours to daysTypically minutesDrastic reduction in time
Energy Input Conductive heating (often inefficient)Direct dielectric heatingMore efficient and uniform heating
Product Yield Variable, can be lower due to side reactionsOften higherImproved reaction kinetics and reduced byproducts
Solvent Use Often requires high-boiling organic solventsCan use aqueous or low-boiling solventsEnables use of greener solvents
Reproducibility Can be difficult to control temperature preciselyPrecise temperature and pressure controlHigh reproducibility

Stereochemical Control in Synthesis

While specific studies on the stereocontrolled synthesis of this compound are not extensively documented, principles from asymmetric synthesis of related 2,5-disubstituted furans and functionalized pyridines can be applied. The introduction of chirality can be envisioned through several approaches, including the use of chiral building blocks, chiral auxiliaries to guide the formation of new stereocenters, or enantioselective catalysis.

The use of chiral auxiliaries is a well-established strategy to induce stereoselectivity in a reaction. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

For the synthesis of chiral analogues of this compound, a chiral auxiliary could be attached to either the furan or the pyridine precursor. For instance, in the synthesis of 2,5-disubstituted tetrahydrofurans, N-acyloxazolidinones have been used as chiral auxiliaries to control the stereochemical outcome of additions to lactols. nih.gov The addition of titanium enolates of N-acyl (R)-oxazolidin-2-ones to a γ-lactol derived from (S)-glutamic acid yielded trans-2,5-disubstituted tetrahydrofurans with good diastereoselectivity. nih.gov This methodology, while applied to tetrahydrofurans, suggests a potential pathway for controlling stereocenters in related furan systems.

Reaction Chiral Auxiliary Substrate Diastereomeric Ratio (trans:cis)
Addition of Ti-enolate(R)-Oxazolidin-2-oneγ-lactol8:1 (for N-propionyl)
Addition of Ti-enolate(R)-Oxazolidin-2-oneγ-lactol10:1 (for N-bromoacetyl)

Another approach involves the use of chiral catalysts. Asymmetric catalysis has become a powerful tool for the synthesis of enantiomerically enriched compounds. In the context of furan-pyridine systems, the development of axially chiral biaryls is an area of interest. N-heterocyclic carbene (NHC) catalysis has been employed in the enantioselective synthesis of axially chiral benzofuran-fused biaryls. researchgate.net This strategy involves a cascade reaction that proceeds with central-to-axial chirality conversion, affording products with high enantioselectivity. researchgate.net While not directly applied to a furan-pyridine system, this methodology highlights the potential of chiral catalysts to control atropisomerism, a type of axial chirality that could be relevant for sterically hindered analogues of this compound.

Furthermore, chiral phosphine ligands in transition-metal catalysis have shown great promise in a variety of asymmetric transformations. nih.gov The design of multifunctional chiral phosphine ligands has enabled the construction of molecules with quaternary carbon centers and multiple stereogenic centers with excellent chemo-, diastereo-, and enantioselectivity. nih.gov Such catalytic systems could potentially be adapted for the asymmetric cross-coupling of a chiral furan precursor with a pyridine derivative, or vice versa, to generate chiral analogues of the target compound.

Diastereoselective methodologies aim to produce a specific diastereomer from a mixture of possible diastereomers. This is often achieved by using a chiral substrate or a chiral reagent/auxiliary that influences the stereochemical course of the reaction. An example is the diastereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans, where the inherent chirality of the starting material and the chiral auxiliary work in concert to favor the formation of one diastereomer. nih.gov

Enantioselective methodologies, on the other hand, are designed to produce an excess of one enantiomer over the other from a prochiral substrate. This is typically accomplished using a chiral catalyst or a chiral reagent. For instance, the enantioselective synthesis of N-C axially chiral compounds has been achieved through a copper-catalyzed atroposelective N-arylation. nih.gov This method utilizes a chiral ligand to control the stereochemistry of the newly formed axial chirality, resulting in high enantiomeric excess. nih.gov Such a strategy could be conceptually applied to the synthesis of atropisomeric this compound analogues.

Reaction Catalyst/Ligand System Product Type Enantiomeric Excess (ee)
Atroposelective N-C couplingCopper catalyst with chiral ligandN-C Axially Chiral CompoundsUp to >99%

In the context of synthesizing chiral pyridyl-containing molecules, the asymmetric addition of nucleophiles to imines derived from pyridine carboxaldehydes has been explored. For example, the addition of chloromethyllithium to an imine derived from 2-pyridinecarboxaldehyde and a chiral amino alcohol derivative proceeded with good yield and diastereoselectivity to afford a 1,2-disubstituted aziridine. nih.gov This demonstrates how a chiral auxiliary attached to the nitrogen of an imine can effectively control the stereochemistry of the product.

Reactants Chiral Auxiliary Precursor Product Diastereoselectivity
2-Pyridinecarboxaldehyde-derived imine + Chloromethyllithium(S)-valinol2-(2-pyridyl)aziridineGood

While the direct stereoselective synthesis of this compound has yet to be reported, the principles and methodologies developed for related heterocyclic systems provide a strong foundation for future work in this area. The application of chiral auxiliaries, particularly those derived from readily available chiral pool materials, and the development of bespoke chiral catalysts for asymmetric cross-coupling and cyclization reactions will be key to accessing enantiomerically pure analogues of this compound.

Chemical Reactivity and Transformational Chemistry of 4 5 Bromo 2 Furanyl Pyridine

Reactivity of the Bromine Substituent

The carbon-bromine bond on the electron-rich furan (B31954) ring is a key site for functionalization. This section will detail the anticipated reactivity of this part of the molecule.

Nucleophilic Aromatic Substitution Pathways

While classical nucleophilic aromatic substitution (SNAr) is more common on electron-poor aromatic systems, the pyridine (B92270) ring's electron-withdrawing nature can influence the reactivity of the attached bromofuran. However, direct substitution of the bromine on the furan ring by nucleophiles is generally not a favored pathway unless activated by strong electron-withdrawing groups, which are absent in this case. Nucleophilic attack is more likely to occur on the pyridine ring itself, especially at the 2- and 4-positions, due to the nitrogen's electron-withdrawing effect which stabilizes the anionic intermediate (Meisenheimer complex). stackexchange.comnih.govyoutube.comrsc.org

Directed Metalation and Subsequent Electrophilic Quenches

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. clockss.orgmdpi.com In the case of 4-(5-bromo-2-furanyl)pyridine, the pyridine nitrogen can act as a directing group for the lithiation of the pyridine ring at the C-3 position. clockss.org However, the furan oxygen can also direct metalation. It is conceivable that under specific conditions, such as the use of a strong lithium amide base at low temperatures, deprotonation could occur on the furan ring at the C-3 position. Subsequent quenching with an electrophile would introduce a new substituent at this position. Alternatively, a halogen-metal exchange at the C-Br bond is a highly probable pathway, leading to a lithiated furan species that can then react with various electrophiles. clockss.org

Table 1: Potential Electrophilic Quenches Following Directed Metalation or Halogen-Metal Exchange

Electrophile Resulting Functional Group
Carbon dioxide (CO₂) Carboxylic acid
Aldehydes/Ketones Secondary/Tertiary alcohol
Alkyl halides Alkyl group

Cross-Coupling Reactivity with Various Organometallic Reagents

The bromine atom on the furan ring makes this compound an excellent candidate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a widely used method for forming biaryl structures. nih.govacs.org this compound is expected to readily participate in Suzuki coupling with a variety of aryl and heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. This would lead to the synthesis of a diverse library of 4-(5-aryl-2-furanyl)pyridine derivatives.

Stille Coupling: The Stille coupling involves the reaction of an organohalide with an organotin compound. youtube.com This reaction is known for its tolerance of a wide range of functional groups. This compound could be coupled with various organostannanes to introduce alkyl, vinyl, or aryl groups at the 5-position of the furan ring.

Heck Reaction: The Heck reaction couples an organohalide with an alkene. nih.gov This would allow for the introduction of alkenyl substituents onto the furan ring of this compound, providing access to extended conjugated systems.

Table 2: Predicted Cross-Coupling Reactions of this compound

Coupling Reaction Organometallic Reagent Catalyst System (Typical) Expected Product
Suzuki Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ 4-(5-Aryl-2-furanyl)pyridine
Stille Aryltributylstannane Pd(PPh₃)₄ 4-(5-Aryl-2-furanyl)pyridine

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, enabling a range of chemical transformations.

Coordination Chemistry with Transition Metals

The pyridine nitrogen atom is a well-established ligand for a wide variety of transition metals. wikipedia.orgjscimedcentral.commdpi.comresearchgate.net It is anticipated that this compound would act as a monodentate ligand, coordinating to metal centers such as copper(II), cobalt(II), zinc(II), and palladium(II) through the nitrogen atom. The resulting metal complexes could have interesting catalytic, photophysical, or biological properties. The presence of the bromofuranyl substituent could influence the electronic properties of the pyridine ring and, consequently, the coordination properties and stability of the resulting metal complexes.

N-Oxidation and Quaternization Reactions

The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. scripps.eduwikipedia.orgarkat-usa.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide would exhibit altered reactivity, with the N-oxide group activating the pyridine ring for nucleophilic substitution at the 2- and 6-positions.

Furthermore, the pyridine nitrogen can act as a nucleophile and react with alkyl halides in a process known as quaternization. nih.govsrce.hrmdpi.comnih.govresearchgate.net This reaction would result in the formation of a quaternary pyridinium (B92312) salt. The properties of the resulting salt, such as its solubility and biological activity, would depend on the nature of the alkyl halide used.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
4-(5-Aryl-2-furanyl)pyridine
4-(5-Alkenyl-2-furanyl)pyridine
This compound N-oxide
N-Alkyl-4-(5-bromo-2-furanyl)pyridinium halide
Copper(II)
Cobalt(II)
Zinc(II)
Palladium(II)
Arylboronic acid
Aryltributylstannane
Alkene
Hydrogen peroxide
Acetic acid
m-Chloroperoxybenzoic acid (m-CPBA)
Alkyl halide
Carbon dioxide
Aldehydes
Ketones
N,N-Dimethylformamide (DMF)
Lithium diisopropylamide (LDA)
n-Butyllithium
Tetrakis(triphenylphosphine)palladium(0)
Sodium carbonate
Palladium(II) acetate
Triphenylphosphine

Reactivity of the Furan Ring

The furan ring in this compound is an electron-rich five-membered heterocycle. Its reactivity is significantly influenced by the attached electron-withdrawing pyridyl group and the deactivating, yet directing, bromo substituent.

Electrophilic Aromatic Substitution on Furan Moiety

Furan is known to undergo electrophilic aromatic substitution more readily than benzene (B151609), with a strong preference for substitution at the C2 (or α) position. pearson.comchemicalbook.com In this compound, the C2 position is occupied by the pyridine ring and the C5 position is occupied by a bromine atom. This substitution pattern directs incoming electrophiles to the remaining available positions on the furan ring, primarily the C3 and C4 positions.

The pyridyl group at C2 acts as an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. Similarly, the bromine atom at C5 is an electron-withdrawing group via induction, further deactivating the ring. However, through resonance, the bromine atom can help stabilize the cationic intermediate (the sigma complex) formed during electrophilic attack.

Due to the existing substituents, any further electrophilic substitution would be directed to the C3 or C4 positions. The stability of the resulting carbocation intermediate is the determining factor for the position of substitution. quora.com Attack at C3 would be less favorable than attack at C4, as the latter allows for better delocalization of the positive charge. However, steric hindrance from the adjacent bromine atom might also influence the reaction's regioselectivity. Common electrophilic substitution reactions are expected to require harsher conditions than those used for simple furans due to the deactivating effects of the substituents.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction Type Expected Major Product(s) Rationale
Nitration (e.g., HNO₃/H₂SO₄) 4-(5-Bromo-3-nitro-2-furanyl)pyridine Deactivating substituents necessitate strong conditions. Substitution is directed to available ring positions, with C3 being electronically preferred over C4, though sterics may play a role.
Halogenation (e.g., Br₂/FeBr₃) 4-(3,5-Dibromo-2-furanyl)pyridine Substitution at the C3 position is anticipated, leading to the dibromo-substituted furan.
Sulfonation (e.g., SO₃/H₂SO₄) 4-(5-Bromo-2-furanyl)furan-3-sulfonic acid Sulfonation is expected to occur at the C3 position of the furan ring.

| Friedel-Crafts Acylation (e.g., RCOCl/AlCl₃) | Likely low yield or no reaction | The furan ring is highly deactivated, and the Lewis acid catalyst can complex with the pyridine nitrogen, further reducing reactivity. |

Diels-Alder and Related Cycloaddition Reactions

The furan ring can function as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. researchgate.net However, the aromatic character of furan makes it a less reactive diene compared to non-aromatic counterparts like cyclopentadiene. The reaction often requires high temperatures and can be reversible. nih.gov

The reactivity of furan derivatives in Diels-Alder reactions is highly dependent on the electronic nature of their substituents. Electron-donating groups on the furan ring generally increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.netrsc.org In this compound, both the 4-pyridyl and the bromo substituents are electron-withdrawing, which significantly reduces the electron density of the furan ring. This deactivation makes the compound a poor diene for normal-electron-demand Diels-Alder reactions.

Consequently, for a successful cycloaddition to occur, a highly reactive dienophile, often bearing strong electron-withdrawing groups, would be necessary. Alternatively, the reaction might be facilitated under high pressure or with Lewis acid catalysis to lower the energy of the dienophile's LUMO. The expected products would be oxabicycloheptene derivatives.

Table 2: Predicted Reactivity in Diels-Alder Reactions

Dienophile Expected Reactivity Rationale
Maleic Anhydride (B1165640) Very slow or no reaction under thermal conditions The furan ring is deactivated by two electron-withdrawing groups, making it a poor diene for this dienophile.
Dimethyl Acetylenedicarboxylate (DMAD) Slow reaction, may require high temperature/pressure DMAD is a more reactive dienophile, which might allow for a slow cycloaddition to occur.

| N-Phenylmaleimide | Very slow reaction, likely requiring catalysis | Similar to maleic anhydride, the reaction is disfavored due to the electron-poor nature of the furan diene. |

Ring-Opening and Rearrangement Processes

Furan rings, particularly when substituted, are susceptible to various ring-opening and rearrangement reactions, often catalyzed by acids or bases, or induced by light.

Acid-Catalyzed Ring Opening: Under strong acidic conditions, the furan ring of this compound can be protonated. This protonation disrupts the aromaticity and makes the ring vulnerable to nucleophilic attack, often by the solvent (e.g., water or an alcohol), leading to ring-opened products such as 1,4-dicarbonyl compounds. The specific products formed would depend on the reaction conditions and the nature of the nucleophile present.

Rearrangement Reactions: A notable rearrangement for halogenated furans is the "halogen dance," which involves the migration of a halogen atom around the aromatic ring. researchgate.net This process is typically base-catalyzed, proceeding through deprotonation to form an anionic intermediate, followed by halogen migration. For this compound, treatment with a strong base like lithium diisopropylamide (LDA) could potentially induce the migration of the bromine atom from the C5 position to the C3 or C4 positions. researchgate.net This type of rearrangement can be a useful synthetic tool for accessing isomers that are difficult to prepare directly.

Another potential rearrangement could be initiated by acid, as has been observed for other substituted furans, although specific pathways for this substrate are not documented. researchgate.net

Table 3: Summary of Compounds Mentioned

Compound Name
This compound
4-(5-Bromo-3-nitro-2-furanyl)pyridine
4-(3,5-Dibromo-2-furanyl)pyridine
4-(5-Bromo-2-furanyl)furan-3-sulfonic acid
Benzene
Cyclopentadiene
Dimethyl Acetylenedicarboxylate (DMAD)
Lithium diisopropylamide (LDA)
Maleic Anhydride

Advanced Structural Elucidation and Solid State Chemistry

X-ray Crystallography of 4-(5-Bromo-2-furanyl)pyridine and its Derivatives

X-ray crystallography provides unparalleled insight into the precise atomic arrangement within a crystalline solid. While a specific single-crystal X-ray structure for this compound was not detailed in the available research, analysis of its constituent parts and related derivatives allows for a comprehensive understanding of its expected molecular geometry and solid-state packing. The molecule consists of a pyridine (B92270) ring linked to a 5-bromofuran ring, a structure that dictates its planarity and potential for specific intermolecular interactions.

The molecular geometry of this compound is defined by the bond lengths, bond angles, and torsion angles of its framework. The pyridine and furan (B31954) rings are both aromatic and thus inherently planar. The key structural question is the rotational orientation (torsion angle) between these two rings. In analogous bi-aromatic systems, a nearly coplanar arrangement is often favored to maximize electronic conjugation, though this can be influenced by steric hindrance and crystal packing forces. researchgate.net

Expected bond lengths and angles can be predicted based on data from similar structurally characterized compounds. The C-Br bond length is anticipated to be in the typical range for brominated aromatic compounds. The internal angles of the pyridine and furan rings will conform closely to the standard values for such heterocyclic systems.

Table 1: Predicted Geometrical Parameters for this compound This table presents expected values based on standard data and analysis of structurally related molecules.

Parameter Bond/Atoms Involved Expected Value
Bond Lengths (Å)
C-Br ~1.85 - 1.90
C-C (Pyridine) ~1.37 - 1.39
C-N (Pyridine) ~1.33 - 1.34
C-C (Furan) ~1.35 - 1.44
C-O (Furan) ~1.36 - 1.37
C-C (Inter-ring) ~1.46 - 1.48
Bond Angles (°)
C-C-C (Pyridine) ~118 - 121
C-N-C (Pyridine) ~117
C-O-C (Furan) ~106
Torsion Angle (°)

In the solid state, molecules of this compound are expected to arrange themselves into a stable crystal lattice through various non-covalent interactions.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the pyridine ring. This type of directional interaction is increasingly recognized as a key factor in crystal engineering. researchgate.net

C-H···π and C-H···N/O Interactions: Weak hydrogen bonds involving the aromatic C-H groups as donors and the π-systems or heteroatoms (N, O) as acceptors are also expected to play a role in stabilizing the three-dimensional crystal lattice. researchgate.netnajah.edu The interplay of these varied interactions dictates the final, most thermodynamically stable packing arrangement.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for confirming the identity and elucidating the detailed structure of this compound.

NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. uobasrah.edu.iq For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the six aromatic protons. The pyridine ring protons would typically appear further downfield than the furan protons due to the electron-withdrawing nature of the nitrogen atom. Coupling between adjacent protons (ortho- and meta-coupling) would result in characteristic splitting patterns (doublets, triplets, or doublet of doublets).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, one for each unique carbon atom in the molecule. bhu.ac.inresearchgate.net The chemical shifts provide information about the electronic environment of each carbon. Carbons attached to heteroatoms (N, O, Br) and those in the electron-deficient pyridine ring are expected to have characteristic chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are relative to TMS and based on analogous structures and additivity rules.

Atom Position Predicted ¹H Shift (ppm) & Multiplicity Predicted ¹³C Shift (ppm)
Pyridine Ring
C2, C6 ~8.6 (d) ~150
C3, C5 ~7.5 (d) ~120
C4 - ~140
Furan Ring
C2' - ~155
C3' ~7.2 (d) ~115
C4' ~6.6 (d) ~113

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups and bonding arrangements within a molecule. jyoungpharm.org The spectra for this compound would be characterized by vibrations of the pyridine and furan rings, as well as the C-Br bond.

Pyridine Ring Vibrations: These include C-H stretching modes above 3000 cm⁻¹, C=C and C=N ring stretching modes in the 1400-1600 cm⁻¹ region, and various in-plane and out-of-plane bending vibrations at lower frequencies. researchgate.netorientjchem.org

Furan Ring Vibrations: The furan ring also exhibits characteristic C-H stretching, C=C stretching, and C-O-C asymmetric stretching vibrations.

C-Br Vibration: A stretching vibration corresponding to the C-Br bond is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Studies on structurally similar compounds, such as 5-bromo-2-nitropyridine, provide a basis for assigning these vibrational modes. nih.govresearchgate.net

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3050 - 3150
Pyridine Ring C=C, C=N Stretch 1580 - 1610, 1450 - 1500
Furan Ring C=C Stretch ~1550, ~1470
Furan C-O-C Stretch 1000 - 1250

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound. libretexts.org For this compound (molecular formula C₉H₆BrNO), the molecular weight is 238.98 g/mol .

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). A key feature will be the isotopic pattern characteristic of bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2). whitman.edu

Electron ionization would cause the molecular ion to break apart into smaller, charged fragments. The fragmentation pattern provides clues to the molecule's structure. Likely fragmentation pathways include:

Cleavage of the bond between the pyridine and furan rings.

Loss of the bromine radical (·Br), leading to a significant M-79/M-81 peak.

Loss of carbon monoxide (CO) from the furan ring.

Fragmentation of the pyridine ring. chemguide.co.ukwikipedia.org

Table 4: Expected Key Ions in the Mass Spectrum of this compound

m/z Value Proposed Ion Identity Notes
239/241 [C₉H₆BrNO]⁺ Molecular ion peak (M⁺, M+2), showing Br isotope pattern
160 [C₉H₆NO]⁺ Loss of ·Br from the molecular ion
132 [C₈H₆N]⁺ Loss of ·Br and CO

Computational and Theoretical Chemistry Studies of 4 5 Bromo 2 Furanyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, geometry, and reactivity of a molecule. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational efficiency.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aps.org It is commonly employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.netmdpi.com

For 4-(5-Bromo-2-furanyl)pyridine, DFT calculations would predict the optimized bond lengths, bond angles, and dihedral angles. The molecule consists of a pyridine (B92270) ring linked to a 5-bromofuran ring. Due to the sp2 hybridization of the linking carbon atoms and the potential for π-conjugation between the two aromatic rings, the molecule is expected to have a largely planar conformation. A similar compound, 4-(4-Bromo-5-methylthiophen-2-yl)pyridine, has been shown to have a very small dihedral angle of 4.9(1)° between its thiophene (B33073) and pyridine rings, suggesting a near-planar structure. researchgate.net Geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) would yield precise structural parameters. mdpi.comurfu.ru

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table presents expected values based on typical DFT calculations for similar heterocyclic compounds.

Parameter Bond/Angle Predicted Value
Bond Length C-C (Pyridine) ~1.39 Å
Bond Length C-N (Pyridine) ~1.34 Å
Bond Length C-C (Furan) ~1.36 - 1.43 Å
Bond Length C-O (Furan) ~1.36 Å
Bond Length C-Br ~1.87 Å
Bond Length C-C (Inter-ring) ~1.47 Å
Bond Angle C-N-C (Pyridine) ~117°
Bond Angle C-O-C (Furan) ~106°

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. thaiscience.info For this compound, the HOMO is expected to be localized primarily on the electron-rich bromofuran ring, while the electron-deficient pyridine ring would likely be the major contributor to the LUMO. Analysis of these orbitals helps predict how the molecule will interact with electrophiles and nucleophiles. libretexts.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents representative energy values for similar aromatic heterocyclic systems.

Orbital Energy (eV) Description
HOMO ~ -6.5 eV Associated with electron-donating ability
LUMO ~ -1.8 eV Associated with electron-accepting ability

| HOMO-LUMO Gap | ~ 4.7 eV | Indicator of chemical stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. mdpi.com The MEP map displays regions of negative and positive electrostatic potential on the electron density surface. researchgate.net

On an MEP map of this compound, the most electron-rich (negative) regions, typically colored red, are expected to be located around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This site would be susceptible to electrophilic attack. thaiscience.info Electron-deficient (positive) regions, colored blue, are generally found around the hydrogen atoms. researchgate.net The bromine atom would exhibit a region of slightly negative potential (the σ-hole phenomenon), influencing its ability to form halogen bonds. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and interactions with the environment, such as solvents. nih.govrsc.org

The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the furan (B31954) and pyridine rings. Conformational analysis aims to identify the most stable arrangement (conformer) and the energy barriers that hinder free rotation. rsc.orgmdpi.com

By systematically rotating the dihedral angle between the two rings and calculating the potential energy at each step, a rotational energy profile can be generated. nih.gov This profile would likely show that the planar or near-planar conformer is the most stable due to maximized π-conjugation. The transition states for rotation would correspond to perpendicular arrangements of the rings, representing the rotational energy barrier. dntb.gov.ua

Table 3: Predicted Rotational Barrier for this compound (Illustrative) This table provides a hypothetical but realistic energy barrier for inter-ring rotation.

Parameter Predicted Energy (kcal/mol)

The conformation and dynamics of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model these interactions by placing the molecule in a box of solvent molecules (e.g., water, methanol) and simulating their collective motion. mdpi.com

For this compound, simulations in different solvents would reveal how solvent polarity affects its conformational preferences. Polar solvents might stabilize conformers with larger dipole moments. Furthermore, the solvent can influence the height of the rotational barrier between the furan and pyridine rings by stabilizing the transition state to a different extent than the ground state. These simulations provide a dynamic picture of how the molecule behaves in a realistic chemical environment.

Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

No QSAR models or pharmacophore hypotheses involving This compound have been reported in the reviewed literature. Such studies would typically involve the analysis of a series of structurally related compounds to correlate their chemical structures with their biological activities, leading to the development of predictive models for designing new, more potent molecules. The absence of such data indicates that this specific compound has likely not been a focus of extensive drug discovery or development efforts that have been published in publicly accessible databases.

In Silico Mechanistic Insights into Chemical Transformations

Similarly, there is a lack of published research on the use of computational methods to investigate the reaction mechanisms of This compound . In silico mechanistic studies typically employ quantum chemical calculations to explore reaction pathways, transition states, and intermediates, providing a deeper understanding of the chemical reactivity and transformation processes of a molecule. Without experimental or theoretical studies on the reactions of This compound , no data is available to be presented in this section.

Exploration of Analogues and Derivatives of 4 5 Bromo 2 Furanyl Pyridine

Design Principles for Structural Modification

Structural modification of the parent compound follows logical and well-established synthetic strategies. These include peripheral derivatization, where substituents are added to the existing rings, and more profound changes at key reactive sites like the bromo-position.

The pyridine (B92270) ring is a versatile scaffold for derivatization due to its distinct electronic properties. As a nitrogen-containing heteroarene, it has electrophilic sites at the C2, C4, and C6 positions, making it susceptible to nucleophilic attack, particularly when activated. researchgate.net Conversely, C-H functionalization offers a direct route to introduce new substituents. sciforum.net Strategies for modifying the pyridine ring of a 4-arylpyridine structure like the title compound can be categorized based on the type of reaction employed.

Key approaches include:

Electrophilic Aromatic Substitution: While pyridines are generally electron-deficient and resistant to electrophilic substitution compared to benzene (B151609), reactions can be driven under harsh conditions, typically directing incoming groups to the C3 and C5 positions.

Nucleophilic Aromatic Substitution (SNAr): This is more common for pyridines, especially if leaving groups (like halogens) are present or if the ring is activated by electron-withdrawing groups or N-oxidation.

Organometallic Pathways: The pyridine ring can be deprotonated at specific positions using strong bases to form organolithium or organomagnesium species. These intermediates can then react with various electrophiles to introduce a wide range of substituents. For instance, a 4-halopyridine can be converted to a pyridin-4-yl lithium species for further reactions. nih.gov

C-H Functionalization: Modern synthetic methods allow for the direct activation and functionalization of C-H bonds, providing an efficient way to add new groups without pre-functionalization. This is particularly effective at the C2 and C4 positions due to the ring's inherent reactivity. sciforum.net

Table 1: Methodologies for Pyridine Ring Derivatization
Methodology Description Potential Positions Example Reagents/Conditions Reference
Nucleophilic DearomatizationAddition of a nucleophile to the pyridine ring, often followed by rearomatization, to achieve functionalization.C2, C4, C6Organolithium reagents, Grignard reagents researchgate.net
C-H FunctionalizationDirect conversion of a C-H bond to a C-C or C-heteroatom bond.C2, C3, C4Palladium catalysts, photoredox catalysts sciforum.net
HalogenationIntroduction of halogen atoms, which can serve as handles for further cross-coupling reactions.C3, C5N-Halosuccinimides (NBS, NCS) sciforum.net
MetalationDeprotonation with strong bases to form organometallic intermediates for reaction with electrophiles.C2, C3n-BuLi, LDA nih.gov

The furan (B31954) ring is a π-excessive heterocycle, making it highly reactive towards electrophilic substitution. researchgate.netresearchgate.net In 4-(5-Bromo-2-furanyl)pyridine, the C2 and C5 positions of the furan are occupied. This leaves the C3 and C4 positions as the primary sites for further derivatization. Electrophilic attack generally occurs preferentially at the position adjacent to the existing heteroatom (the alpha position), but with C2 and C5 substituted, reactions will target the beta positions (C3 and C4).

Common derivatization reactions for the furan ring include:

Halogenation: Introduction of chloro, bromo, or iodo groups at the C3 or C4 positions using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Nitration and Sulfonation: These classic electrophilic substitution reactions can introduce nitro or sulfonic acid groups onto the ring, though the acidic conditions can sometimes lead to ring-opening or polymerization. researchgate.net

Friedel-Crafts Acylation/Alkylation: The introduction of acyl or alkyl groups can be achieved using Lewis acid catalysts, although the reactivity of furan requires milder conditions than those used for benzene to prevent side reactions. researchgate.net

Metalation-Substitution: Similar to the pyridine ring, the furan ring can be deprotonated at the C3 or C4 positions with strong bases, and the resulting organometallic species can be trapped with electrophiles.

Photochemical Arylation: Irradiation of brominated furans in aromatic solvents can lead to the substitution of bromine with an aryl group, providing a route to poly-aromatic systems. researchgate.net

Table 2: Potential Derivatization Reactions on the Furan Ring
Reaction Type Description Target Positions Typical Reagents Reference
Vilsmeier-Haack ReactionFormylation of the furan ring to introduce an aldehyde group.C3 / C4DMF / POCl₃ researchgate.net
HalogenationIntroduction of a halogen atom via electrophilic substitution.C3 / C4NBS, NCS, I₂ researchgate.net
MetalationDirected ortho-metalation or deprotonation to create a nucleophilic site for substitution.C3 / C4n-BuLi, LDA then an electrophile (e.g., CO₂, R-X)
AcylationIntroduction of an acyl group.C3 / C4Acetic anhydride (B1165640) / mild Lewis acid researchgate.net

The bromine atom at the C5 position of the furan ring is a highly valuable synthetic handle. Its presence allows for a vast array of cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This position is arguably the most straightforward site for generating structural diversity from the this compound scaffold.

Prominent transformations at the bromo-position include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters, catalyzed by a palladium complex, to form new C-C bonds. This is a robust method for introducing substituted phenyl rings or other aromatic systems.

Stille Coupling: Palladium-catalyzed coupling with organostannanes (tin reagents), which is effective for creating C-C bonds with various organic groups, including acetyl groups. nih.gov

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted olefins.

Sonogashira Coupling: Coupling with terminal alkynes using a palladium/copper co-catalyst system to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds, allowing for the introduction of primary or secondary amino groups.

Grignard Reagent Formation: Conversion of the C-Br bond into a C-MgBr bond via reaction with magnesium metal. This powerful nucleophile can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂).

Table 3: Examples of Cross-Coupling Reactions at the Bromo-Position
Reaction Name Coupling Partner Catalyst System Introduced Group Reference
Suzuki CouplingArylboronic acidPd(PPh₃)₄ / BaseAryl
Stille CouplingTributyl(vinyl)stannanePdCl₂(PPh₃)₂Vinyl nih.gov
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂ / CuI / BasePhenylethynyl
Buchwald-HartwigAnilinePd₂(dba)₃ / Ligand / BaseAnilino
CyanationZn(CN)₂Pd(PPh₃)₄Cyano

Scaffold Hybridization with Other Heterocyclic Systems

Scaffold hybridization involves fusing the this compound core with other heterocyclic ring systems. This strategy aims to create entirely new molecular frameworks that combine the structural features of the parent compound with those of another pharmacologically relevant heterocycle, potentially leading to novel biological activities.

The imidazo[4,5-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. ekb.eg A common synthetic route to this fused system involves the cyclization of a 2,3-diaminopyridine (B105623) derivative with an aldehyde or carboxylic acid. ekb.eg

To create a hybrid structure based on this compound, a plausible synthetic strategy would involve functionalizing the pyridine ring to install adjacent amino groups. A hypothetical pathway could be:

Nitration: Introduction of a nitro group at the C3 position of the pyridine ring.

Reduction: Conversion of the nitro group to a primary amine (e.g., -NH₂).

Second Amination: Introduction of a second amino group at the C2 position. This is a challenging step that may require a multi-step sequence, such as halogenation followed by nucleophilic substitution with an amine equivalent.

Cyclization: Condensation of the resulting 2,3-diamino-4-(5-bromo-2-furanyl)pyridine intermediate with an appropriate one-carbon synthon (like an aldehyde or orthoester) to form the imidazole (B134444) ring, yielding the target hybrid scaffold.

Table 4: Representative Imidazo[4,5-b]pyridine Derivatives
Compound Name Key Structural Features Reported Application Area Reference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridinePhenyl group at C2, Bromo at C6Synthetic precursor for antimicrobial agents ekb.eg
2,6-Bis-(4-chloro-phenyl)-...-imidazo[4,5-b]pyridin...Complex piperidinone side chainAntibacterial and antimycotic agent ekb.eg
Imidazo[4,5-b]pyridine Angiotensin II AntagonistsVaried substituents targeting AT₁/AT₂ receptorsAntihypertensive research ekb.eg

The thieno[2,3-b]pyridine (B153569) scaffold is another heterocyclic system of significant interest, with derivatives showing promise as chemosensitizing agents in cancer therapy and as antimicrobial agents. researchgate.netwikipedia.org The construction of this fused system typically involves building the thiophene (B33073) ring onto a pre-functionalized pyridine core.

A well-established method for synthesizing thieno[2,3-b]pyridines is the Thorpe-Ziegler cyclization of an S-alkylated 3-cyanopyridine-2(1H)-thione. researchgate.netsciforum.net To apply this to the this compound scaffold, a synthetic sequence would first need to generate this key precursor:

Functionalization of Pyridine: The pyridine ring must be modified to contain a cyano group at C3 and a thione group at C2. This could be achieved from a 2-chloronicotinonitrile intermediate, which itself can be prepared from a corresponding 2-pyridone. sciforum.net

S-Alkylation: The 3-cyano-2-thiopyridine intermediate is then reacted with an α-halo ketone, ester, or nitrile (e.g., chloroacetonitrile).

Intramolecular Cyclization: The resulting S-alkylated intermediate undergoes a base-catalyzed intramolecular cyclization (Thorpe-Ziegler reaction), where the activated methylene (B1212753) group attacks the nitrile, forming the 3-aminothiophene ring fused to the pyridine core. sciforum.net

This approach would yield a 3-amino-thieno[2,3-b]pyridine derivative, which retains the 4-(5-bromo-2-furanyl) substituent and offers the newly formed amino group as a handle for further diversification.

Table 5: Synthetic Strategies for Thieno[2,3-b]pyridine Scaffolds
Synthetic Method Key Precursor Key Reaction Step Resulting Scaffold Reference
Thorpe-Ziegler Cascade3-Cyanopyridine-2(1H)-thioneBase-catalyzed intramolecular cyclization3-Aminothieno[2,3-b]pyridine sciforum.net
Fiesselmann SynthesisPyridine with β-ketoester and thioglycolic acid functionalitiesBase-catalyzed condensation and cyclization3-Hydroxythieno[2,3-b]pyridine arkat-usa.org
Gewald ReactionPyridine with α-cyano ketone functionality + sulfurCondensation with an activated nitrile and elemental sulfur2-Aminothieno[2,3-b]pyridine clockss.org
Silicon-Directed Cyclizationα-Thiomethylsilane on a pyridine backboneAnionic cyclization onto a nitrile group3-Aminothieno[2,3-b]pyridine

Structure-Property Relationship Studies within Derivative Series

Structure-property and structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of pyridine-containing heterocycles, these studies reveal critical insights into how specific structural modifications influence their therapeutic potential, such as antimicrobial or antiproliferative effects. nih.govresearchgate.netdntb.gov.ua

The biological activity of pyridine derivatives is highly sensitive to the nature and position of substituents on the heterocyclic rings. nih.gov A general analysis of pyridine derivatives has shown that the introduction of electron-donating or hydrogen-bond-forming groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity. nih.gov In contrast, the presence of halogens or other bulky groups may lead to a decrease in activity. nih.govresearchgate.net

In a series of synthesized pyridinethione and thienopyridine derivatives, SAR studies revealed that specific substitutions significantly impacted antimicrobial activity. researchgate.netdntb.gov.ua For example, a thieno[2,3-b]pyridine derivative featuring an N-(4-chlorophenyl)acetamido side chain demonstrated potent activity against Bacillus mycoides and Candida albicans, with Minimum Inhibitory Concentration (MIC) values below 0.0048 mg/mL. researchgate.net Another compound from the same study showed strong activity against Escherichia coli with a MIC of >0.0048 mg/mL. researchgate.net This highlights that both the core scaffold and its peripheral substituents are crucial for determining the spectrum and potency of antimicrobial action.

Similarly, in a series of imidazo[1,2-a]pyridine (B132010) derivatives designed as Nek2 inhibitors, SAR analysis showed a strong dependence of inhibitory activity on the substitution pattern. nih.gov A derivative with a specific substitution pattern achieved a potent IC₅₀ value of 38 nM against the MGC-803 gastric cancer cell line, indicating that fine-tuning of the molecular structure is key to achieving high efficacy. nih.gov The data compiled from various studies on related heterocyclic systems provide a predictive framework for the rational design of novel analogues of this compound.

The following table summarizes representative SAR data from studies on related pyridine-based heterocyclic compounds, illustrating the effect of different substituents on biological activity.

Table 1. Representative Structure-Activity Relationship Data for Pyridine-based Heterocyclic Derivatives.

Applications in Chemical Research and Development

Utility as a Synthon in Complex Heterocyclic Synthesis

In organic synthesis, 4-(5-Bromo-2-furanyl)pyridine is recognized as a significant synthon, or building block, for constructing elaborate heterocyclic systems. Fused heterocycles, such as furopyridines, are vital in medicinal chemistry and material sciences due to their distinct structural features and biological activities. ias.ac.in The strategic combination of the electron-deficient pyridine (B92270) ring and the electron-rich furan (B31954) ring, along with the synthetically versatile bromine atom, allows for diverse applications in constructing novel molecular frameworks.

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov Substituted pyridines are common targets for MCRs due to their prevalence in pharmaceuticals and agrochemicals. nih.govlifechemicals.com While direct participation of this compound in a named MCR is not extensively documented, its structural motifs are highly relevant. For instance, aldehydes are common components in MCRs for synthesizing pyrimido[4,5-b]quinolines. nih.gov The pyridine-aldehyde precursors can be derivatized to participate in such reactions.

The bromo-furan component of this compound can be transformed into other functional groups, such as an aldehyde or an amine, which can then act as key starting materials in MCRs designed to build complex fused heterocyclic systems. The bromine atom itself can be retained during an initial MCR and then used in a subsequent post-condensation modification step, such as a Suzuki or Stille coupling, to introduce further molecular diversity. This two-stage approach expands the synthetic utility of the core scaffold.

The furopyridine core is a recurring motif in various biologically active compounds and serves as a template for drug discovery. nih.gov The synthesis of analogues of natural products is a key strategy in medicinal chemistry to improve efficacy or explore structure-activity relationships. nih.gov this compound is an ideal starting material for creating analogues of natural products containing the furopyridine skeleton.

The synthesis of 4-hydroxy-2-pyrones, which are widespread in nature as polyketide secondary metabolites, often involves the cyclization of complex precursors. urfu.ru The furan ring in this compound can be seen as a stable bioisostere for other five-membered heterocyclic or carbocyclic rings found in natural products. Through cross-coupling reactions at the bromine position, complex side chains, mimicking those found in natural alkaloids or polyketides, can be appended to the furopyridine core. This allows for the systematic exploration of how different substituents on this core structure influence biological activity, aiding in the development of new therapeutic agents based on natural product scaffolds.

Future Research Directions and Translational Opportunities

Expanding Synthetic Scope and Efficiency

Future research will likely focus on expanding the synthetic utility of 4-(5-Bromo-2-furanyl)pyridine. The bromine atom serves as a key handle for various cross-coupling reactions, enabling the introduction of a wide array of functional groups.

Key Research Areas:

Diversification via Cross-Coupling: Systematic exploration of Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck coupling reactions will be crucial. mdpi.com Optimizing these reactions to create libraries of derivatives with diverse aryl, alkyl, alkynyl, and amino substituents will broaden the chemical space accessible from this starting material. For instance, palladium-catalyzed Suzuki cross-coupling has been effectively used to synthesize novel pyridine (B92270) derivatives from brominated precursors in moderate to good yields. mdpi.com

Metal-Free Coupling Strategies: Developing more sustainable, metal-free coupling reactions for the C-Br bond will be an important avenue. This could involve photochemical or electrochemically-driven methodologies to reduce reliance on expensive and potentially toxic heavy metal catalysts.

Functionalization of the Furan (B31954) and Pyridine Rings: Beyond the C-Br bond, methods for the selective functionalization of the furan and pyridine rings are needed. This includes electrophilic aromatic substitution on the furan ring and nucleophilic substitution or C-H activation on the pyridine ring, allowing for the creation of highly decorated and complex molecules. nih.gov

Table 1: Potential Cross-Coupling Reactions for Derivative Synthesis

Coupling ReactionReagent TypePotential Functional Group Introduced
Suzuki-MiyauraOrganoboron compoundsAryl, Heteroaryl, Alkyl
SonogashiraTerminal alkynesAlkynyl
Buchwald-HartwigAmines, AmidesAmino, Amido
HeckAlkenesAlkenyl
StilleOrganotin compoundsVarious organic groups

Advanced Mechanistic Investigations of Reactivity

A deeper understanding of the electronic properties and reactivity of this compound is essential for its rational application. Advanced computational and experimental studies can provide valuable insights.

Future Investigative Approaches:

Computational Modeling (DFT): Density Functional Theory (DFT) studies can be employed to analyze the molecule's frontier molecular orbitals (HOMO/LUMO), electrostatic potential, and bond dissociation energies. mdpi.com This analysis helps predict the most reactive sites for nucleophilic and electrophilic attack and rationalize reaction outcomes. ekb.eg

Kinetic and Spectroscopic Studies: In-depth kinetic analysis of its coupling reactions can elucidate reaction mechanisms and help in optimizing conditions for improved yields and selectivity. Spectroscopic techniques, such as in-situ IR or NMR, can be used to identify transient intermediates.

Comparative Reactivity Studies: Investigating the relative reactivity of the C-Br bond compared to potential C-H activation sites on the furan and pyridine rings will be critical for achieving selective transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of this compound and its derivatives through advanced technologies like flow chemistry and automated synthesis can significantly accelerate research and development. nih.gov

Translational Opportunities:

Continuous Flow Synthesis: Transitioning key synthetic steps, particularly exothermic or hazardous reactions, to continuous flow reactors can enhance safety, improve heat and mass transfer, and allow for precise control over reaction parameters, often leading to higher yields and purity. mdpi.comnih.gov This is especially relevant for scaling up the production of promising derivatives.

Automated Library Synthesis: Utilizing automated synthesis platforms can enable the rapid generation of large libraries of derivatives for high-throughput screening in drug discovery or materials science. chemrxiv.orgwhiterose.ac.uk This approach allows for systematic exploration of structure-activity relationships (SAR). scite.ai For example, automated systems have been developed for iterative cross-coupling, significantly speeding up the creation of diverse small molecules. chemrxiv.org

Development of Novel Analytical Methodologies for Compound Characterization

While standard analytical techniques are sufficient for basic characterization, the development of specialized methods could be beneficial for complex applications, such as studying its interactions in biological systems or its incorporation into materials.

Prospective Developments:

Advanced Spectroscopic and Spectrometric Methods: The structural elucidation of novel derivatives will rely on techniques like 2D NMR spectroscopy and high-resolution mass spectrometry (HRMS). ekb.eg

Crystallographic Analysis: Single-crystal X-ray diffraction (SC-XRD) will be invaluable for unambiguously determining the three-dimensional structure of the parent compound and its derivatives, providing insights into crystal packing and intermolecular interactions. ekb.eg

Chromatographic Method Development: Developing robust HPLC and LC-MS methods will be essential for the purification and analysis of synthesized libraries, ensuring the purity of compounds for subsequent testing. researchgate.net

Design of New Generation Research Probes for Biological Systems

The rigid, heteroaromatic scaffold of this compound makes it an attractive core for the design of fluorescent probes for bioimaging. nih.govnih.gov The bromo-substituent provides a convenient point for attaching fluorophores or recognition moieties.

Design Strategies:

Fluorophore Conjugation: The C-Br bond can be functionalized via cross-coupling to attach known fluorophores (e.g., coumarin, fluorescein, resorufin). researchgate.net The resulting conjugate's photophysical properties could be modulated by the furanyl-pyridine core.

Analyte-Specific Probes: By incorporating a reactive group or a specific binding moiety, derivatives can be designed as "turn-on" or ratiometric fluorescent probes for detecting specific analytes (e.g., metal ions, reactive oxygen species, enzymes) in living cells. rsc.orgmdpi.com The design of such probes often relies on mechanisms like Photoinduced Electron Transfer (PeT) or Intramolecular Charge Transfer (ICT). nih.gov

Targeted Imaging Agents: Further modification could allow for targeting specific organelles or cell types, enabling more precise biological investigations.

Exploration in Emerging Fields of Chemical Science

The unique electronic and structural features of this compound and its derivatives open doors to their application in various cutting-edge areas of chemistry.

Potential Applications:

Medicinal Chemistry: The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. rsc.orgresearchgate.net Derivatives of this compound could be screened for a wide range of biological activities, including as kinase inhibitors, antibacterial agents, or CNS-acting drugs. nih.govnih.govmyskinrecipes.com

Materials Science: The conjugated π-system of the furanyl-pyridine core suggests potential applications in organic electronics. Derivatives could be investigated as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. nih.gov

Supramolecular Chemistry: The pyridine nitrogen offers a site for hydrogen bonding or metal coordination, allowing for the design of self-assembling systems, molecular cages, or metal-organic frameworks (MOFs). semanticscholar.org

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